ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring. The ethyl ester group is attached to the carboxylate functionality on the pyrrole ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the presence of a catalyst, such as copper or palladium, to facilitate the reaction.
Esterification: The carboxylate group on the pyrrole ring can be esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrrole ring. Common reagents include halogens, alkyl halides, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst, alkyl halides under basic conditions, and nucleophiles in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, alkylated, or aminated derivatives.
Scientific Research Applications
Ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-phenyl-1H-pyrrole-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 5-[2-(chloromethyl)phenyl]-1H-pyrrole-3-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and biological activity.
Ethyl 5-[2-(methyl)phenyl]-1H-pyrrole-3-carboxylate: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and interaction with biological targets.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-2-20-13(19)9-7-12(18-8-9)10-5-3-4-6-11(10)14(15,16)17/h3-8,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCGUPCIKSHNDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.